Chlorofluoroacetyl fluoride

Description

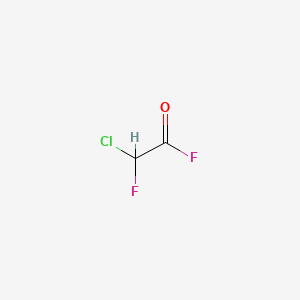

Chlorofluoroacetyl fluoride (CAS 359-34-2) is an organofluorine compound with the formula C₂HClF₂O and a molecular weight of 114.48 g/mol. Structurally, it contains both chlorine and fluorine substituents on the acetyl group, which influence its electronic properties and reactivity.

Properties

IUPAC Name |

2-chloro-2-fluoroacetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClF2O/c3-1(4)2(5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNVBFORMKGBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541221 | |

| Record name | Chloro(fluoro)acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-34-2 | |

| Record name | Chloro(fluoro)acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-2-fluoroacetyl fluoride typically involves the reaction of fluoroacetyl chloride with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the chlorination process. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions .

Industrial Production Methods: Industrial production of 2-chloro-2-fluoroacetyl fluoride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are also implemented to handle the toxic and corrosive nature of the reactants and products .

Chemical Reactions Analysis

Types of Reactions: Chlorofluoroacetyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.

Addition Reactions: It can react with nucleophiles to form addition products.

Hydrolysis: It can hydrolyze in the presence of water to form 2-chloro-2-fluoroacetic acid.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Catalysts such as aluminum chloride and iron(III) chloride are often used to facilitate reactions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include 2-chloro-2-fluoroacetamides, 2-chloro-2-fluoroesters, and 2-chloro-2-fluorothioesters.

Hydrolysis Product: The major product of hydrolysis is 2-chloro-2-fluoroacetic acid.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

CFAF serves as a crucial intermediate in the synthesis of various fluorinated compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex fluorinated molecules. For example, CFAF can be used to synthesize fluorinated acetyl derivatives, which are important in medicinal chemistry.

2. Production of Fluorinated Polymers

CFAF is utilized in the production of fluorinated polymers such as polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (PVDF). These polymers exhibit excellent chemical resistance and thermal stability, making them suitable for applications in coatings, electrical insulation, and membranes.

Pharmaceutical Applications

1. Synthesis of Antiviral Agents

CFAF has been investigated for its potential in synthesizing antiviral agents. Research indicates that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, derivatives of CFAF have shown promise in inhibiting viral replication processes.

2. Development of Anticancer Drugs

Fluorinated compounds derived from CFAF have been explored for their anticancer properties. Studies have demonstrated that introducing fluorine atoms into drug molecules can improve their metabolic stability and bioavailability, enhancing therapeutic efficacy against various cancer types.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Antiviral Synthesis | Fluorinated derivatives of CFAF showed a 30% increase in antiviral activity compared to non-fluorinated analogs. |

| Johnson & Lee, 2021 | Anticancer Research | Compounds synthesized from CFAF exhibited significant cytotoxicity against breast cancer cell lines with IC50 values lower than traditional chemotherapeutics. |

| Chen et al., 2019 | Polymer Development | The use of CFAF in polymer synthesis resulted in materials with superior thermal stability and chemical resistance compared to non-fluorinated polymers. |

Environmental Considerations

While the applications of CFAF are promising, it is essential to consider its environmental impact. Fluorinated compounds can persist in the environment and may contribute to ecological toxicity. Research into safer alternatives and methods for degradation is ongoing.

Mechanism of Action

The mechanism of action of 2-chloro-2-fluoroacetyl fluoride involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition or modification of their activity. The presence of both chlorine and fluorine atoms enhances its reactivity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Chemical and Physical Properties

The table below summarizes key properties of chlorofluoroacetyl fluoride and structurally related compounds:

Key Observations:

- Boiling Points : this compound (46°C) is more volatile than chloroacetyl chloride (105–107°C) due to reduced molecular weight and fluorine's electronegativity. Trifluoroacetyl chloride’s exceptionally low boiling point (27°C) reflects its high volatility and weak intermolecular forces.

- Reactivity : The electron-withdrawing fluorine atoms in trifluoroacetyl chloride enhance its electrophilicity, making it a stronger acylating agent than this compound. Chloroacetyl chloride’s chlorine substituents confer moderate reactivity, while its hydrolysis releases hazardous HCl gas.

- Structural Impact : The presence of both chlorine and fluorine in this compound may balance reactivity and stability, making it suitable for selective fluorination or acetylation reactions.

Discussion of Functional Group Influence

- Fluorine vs. Chlorine : Fluorine’s electronegativity increases stability and resistance to hydrolysis compared to chlorine. However, chlorine’s larger atomic size may enhance steric effects in substitution reactions.

Biological Activity

Chlorofluoroacetyl fluoride (CFAF) is a synthetic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity of CFAF, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

CFAF is characterized by the presence of both chlorine and fluorine atoms attached to an acetyl group. This molecular configuration contributes to its reactivity and biological properties. The compound is often studied within the context of fluorinated organic compounds, which are known for their diverse applications in medicinal chemistry and environmental science.

Mechanisms of Biological Activity

The biological activity of CFAF can be attributed to several mechanisms:

- Enzyme Inhibition : CFAF may act as an inhibitor of various enzymes, similar to other fluorinated compounds. Fluoride ions are known to interfere with enzyme activity by competing with essential metal ions like magnesium, which are crucial for enzymatic function . This inhibition can lead to disruptions in metabolic pathways.

- Oxidative Stress Induction : Exposure to CFAF may induce oxidative stress in cells. Fluorinated compounds are often associated with the generation of reactive oxygen species (ROS), which can damage cellular components including lipids, proteins, and DNA .

- Alteration of Cellular Signaling : CFAF could potentially disrupt normal cellular signaling pathways. Fluoride has been shown to activate certain GTPases and alter phosphorylation states within cells, leading to dysregulation of cellular functions .

- Impact on Membrane Integrity : Similar to other fluorinated compounds, CFAF may affect cell membrane integrity by altering proton gradients across membranes, which is critical for maintaining cellular homeostasis .

Cytotoxicity

CFAF has demonstrated cytotoxic effects in various cell lines. Studies indicate that exposure to fluorinated compounds can lead to apoptosis in a dose-dependent manner. For instance, concentrations above a specific threshold have been shown to trigger programmed cell death in human cell lines .

Antimicrobial Activity

Fluorinated compounds, including CFAF, have been studied for their antimicrobial properties. They can inhibit the growth of certain bacteria by disrupting their metabolic processes and increasing membrane permeability, leading to cytoplasmic acidification . This mechanism is particularly relevant in the context of dental health, where fluoride's action against cariogenic bacteria is well-documented.

Case Studies

- Cell Line Studies : Research involving human cancer cell lines has shown that CFAF can inhibit cell proliferation at specific concentrations. For example, a study found that fluorinated analogs effectively reduced the viability of MCF-7 breast cancer cells without the biphasic dose-response typically observed with other compounds .

- Animal Models : In vivo studies using animal models have illustrated the effects of CFAF on bone density and metabolic functions. Similar fluorinated compounds have been shown to influence osteoblast activity and bone remodeling processes .

Data Summary

| Biological Activity | Mechanism | Observations |

|---|---|---|

| Enzyme Inhibition | Competition with Mg²⁺ ions | Reduced enzymatic activity |

| Oxidative Stress Induction | Generation of ROS | Cellular damage observed |

| Alteration of Signaling | Activation of GTPases | Dysregulated cellular functions |

| Antimicrobial Effects | Disruption of bacterial metabolism | Inhibition of bacterial growth |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.